Product packaging for Diaminopropionoyl Tripeptide-33(Cat. No.:)

Diaminopropionoyl Tripeptide-33

Cat. No.: B1575513
M. Wt: 373.5
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Peptide-Based Bioactive Compounds in Biomedical Science.

Bioactive peptides are short protein fragments that can exert a positive influence on bodily functions and metabolic health. news-medical.net These molecules, typically comprising 2 to 50 amino acid residues, are of significant interest in biomedical science due to their diverse therapeutic applications, which include anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. news-medical.netmdpi.comnih.gov They are derived from various natural sources, including plants, dairy products, and marine organisms, or can be produced synthetically. news-medical.netmdpi.com In biomedical research, bioactive peptides are investigated for their potential to address a range of health issues, from metabolic disorders like type 2 diabetes to applications in cancer therapy and skin health. news-medical.netnih.gov The specific biological activity of a peptide is determined by its amino acid composition and sequence. news-medical.net The growing interest in these compounds is also driven by consumer demand for natural and minimally processed products, positioning bioactive peptides as promising ingredients in functional foods, nutraceuticals, and therapeutic agents. nih.gov

Overview of Tripeptides in Biological Systems and Their Significance in Molecular Biology.

Tripeptides, which consist of three amino acids linked by two peptide bonds, are fundamental molecules in numerous biological processes. numberanalytics.comfiveable.mewikipedia.org Their significance in molecular biology stems from their diverse roles, acting as signaling molecules, hormones, and structural components of proteins. numberanalytics.com For instance, the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant, protecting cells from damage, while Thyrotropin-Releasing Hormone (TRH) is vital for regulating thyroid function. numberanalytics.comwikipedia.org Tripeptides are involved in cell signaling, hormone regulation, and maintaining protein structure and stability. numberanalytics.com With 8,000 different combinations possible from the 20 standard amino acids, the structural diversity of tripeptides allows for a wide array of functions. bachem.com In scientific research, they are studied for their potential in drug development due to their cost-effectiveness and low molecular weight. bachem.com

Historical Development and Discovery of Diaminopropionoyl Tripeptide-33 within Peptide Libraries.

This compound is a synthetic peptide developed for the cosmetics industry. innospk.commakingcosmetics.com It is produced through the chemical reaction of 2,3-diaminopropionic acid and Tripeptide-33. innospk.commakingcosmetics.commakingcosmetics.com This peptide is also known by the trade name Preventhelia®. While the exact timeline of its discovery is not detailed in the provided search results, it was developed by Lipotec, a company founded in Barcelona, Spain, in 1987 and later acquired by Lubrizol. ci.guideulprospector.com The development of such peptides often arises from the screening of peptide libraries to identify molecules with specific biological activities. This compound was designed to offer protection against cellular damage caused by environmental stressors. innospk.com Another peptide with a similar protective focus, Acetyl Hexapeptide-51 Amide, known as Juveleven™, was recognized with an innovation award at In-Cosmetics in 2013, highlighting the industry's focus on developing such protective peptides during that period. ci.guide

Rationale for Comprehensive Academic Investigation of this compound.

The primary rationale for the investigation of this compound stems from its protective effects against UV-induced cellular damage. ci.guidemedchemexpress.com Research has focused on its ability to act at a molecular level to shield skin cells from both direct and indirect harm caused by UV radiation, a major contributor to premature skin aging, or photoaging. innospk.comci.guide

Key areas of investigation include:

DNA Protection : The peptide is studied for its capacity to protect skin cells from DNA damage induced by UV radiation and to enhance the skin's natural DNA repair systems. innospk.comci.guide

Prevention of Protein Carbonylation : A significant area of research is its ability to inhibit the carbonylation of proteins. It achieves this by quenching reactive carbonyl species, which are cytotoxic byproducts of lipid peroxidation, thereby preventing damage to crucial cellular proteins. makingcosmetics.commakingcosmetics.comci.guide

Photoprotective Effects : In-vitro studies have demonstrated a significant photoprotective effect on human epidermal keratinocytes and dermal fibroblasts, the primary cells in the skin's layers. makingcosmetics.commakingcosmetics.comci.guide

Preventive Action : Unlike many cosmetic ingredients that aim to repair existing damage, this compound is investigated for its proactive and preventive mechanism, shielding cells before significant harm occurs. innospk.com

Current Research Gaps and Future Perspectives in Tripeptide Biology.

While the functions of many tripeptides are well-documented, significant research gaps remain. The vast number of possible tripeptide sequences means that the biological roles of most are still unknown. bachem.com Future research is likely to focus on systematically identifying and characterizing novel tripeptides and their functions.

A notable gap exists in the clinical validation of the effects observed in vitro for many synthetic peptides, including this compound. While laboratory studies show promising results in terms of DNA protection and anti-carbonylation activity, more extensive clinical trials are needed to fully substantiate these effects in human skin under real-world conditions. makingcosmetics.commakingcosmetics.com

Future perspectives in tripeptide biology are also moving towards their application in advanced biomedical fields. The incorporation of bioactive peptides into materials like hydrogels for drug delivery and tissue engineering is a growing area of research. mdpi.com Furthermore, computational tools and machine learning models are being developed to predict the functions of novel peptides, which could accelerate the discovery and application of new bioactive tripeptides in medicine and biotechnology. mdpi.com

Referenced Compounds

Compound Name
This compound
Acetyl Dipeptide-1 Cetyl ester
Acetyl Hexapeptide-51 Amide
Alaria Esculenta Extract
Carnosine
Decarboxy Carnosine
Glutathione
Leupeptin
Thyrotropin-Releasing Hormone

Physicochemical Properties of this compound

PropertyValueSource
Appearance Clear, colorless liquid makingcosmetics.com, microbialtec.com
Solubility Water-soluble makingcosmetics.com, microbialtec.com
pH 2.3 - 4.3 makingcosmetics.com, microbialtec.com
Manufacturing Synthetic makingcosmetics.com, makingcosmetics.com
Raw Material Source Amino acids, diaminopropionic acid makingcosmetics.com
Country of Origin Spain makingcosmetics.com

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.5

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Diaminopropionoyl Tripeptide 33

Solid-Phase Peptide Synthesis (SPPS) for Diaminopropionoyl Tripeptide-33 and Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, prized for its efficiency, ease of purification, and amenability to automation. kbdna.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. wpmucdn.com This method allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing steps. bachem.com

For a peptide like this compound, the most common approach is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. kbdna.com The synthesis would commence by anchoring the C-terminal amino acid to a suitable resin, such as Rink Amide resin, to yield a C-terminal amide upon final cleavage. rsc.org The synthesis cycle for each amino acid involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus with a weak base like piperidine, followed by the coupling of the next Fmoc-protected amino acid. wpmucdn.com The coupling reaction is facilitated by activating agents that convert the amino acid's carboxylic acid group into a reactive species, promoting efficient peptide bond formation. wpmucdn.com The diaminopropionoyl residue would be incorporated as a protected building block, with its side-chain amine shielded by an acid-labile protecting group like Boc (tert-butyloxycarbonyl) to ensure selective chain elongation.

Table 1: Common Reagents in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
ComponentExampleFunction
Resin SupportRink Amide, WangInsoluble support for peptide chain assembly.
Nα-Protecting GroupFmoc (9-fluorenylmethyloxycarbonyl)Protects the N-terminal amine; removed at each cycle.
Side-Chain Protecting GroupsBoc, tBu, TrtProtects reactive amino acid side chains; removed during final cleavage.
Coupling ReagentsHBTU, HATU, DICActivate the carboxylic acid for peptide bond formation.
Deprotection ReagentPiperidine in DMFRemoves the Fmoc group from the N-terminus.
Cleavage CocktailTFA-based solution (e.g., TFA/TIS/H₂O)Cleaves the completed peptide from the resin and removes side-chain protecting groups.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods and remains valuable, particularly for the large-scale production of short peptides. neulandlabs.combachem.com In this approach, all reactants are dissolved in a suitable organic solvent. researchgate.net Purification after each step is typically achieved through extraction or crystallization, which can be more labor-intensive than the simple filtrations used in SPPS. nih.gov

For this compound, a solution-phase strategy could involve a stepwise approach or a fragment condensation approach. In a stepwise synthesis, protected amino acids are coupled one by one, with purification of the intermediate di- and tripeptides. researchgate.net A fragment condensation strategy involves synthesizing smaller peptide fragments (e.g., a dipeptide) separately and then coupling them together. researchgate.net This can improve efficiency and reduce the potential for side reactions during the synthesis of longer chains. cblpatras.gr Protecting group strategies in solution-phase synthesis are critical to prevent side reactions and often differ from SPPS; for example, the Z (benzyloxycarbonyl) and Boc groups are commonly used for N-terminal protection. bachem.com

Table 2: Comparison of Synthesis Strategies for a Tripeptide
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide grown on an insoluble resin support.All reactions occur in a homogenous solution.
Purification Simple filtration and washing.Extraction, precipitation, or chromatography.
Reagent Use Excess reagents used to drive reactions to completion.Near-stoichiometric amounts can be used.
Scalability Excellent for lab-scale; large-scale can be costly.Highly scalable and cost-effective for large quantities of short peptides. neulandlabs.com
Automation Easily automated.More challenging to automate.

Chemo-Enzymatic Synthesis and Hybrid Approaches for Peptide Production

To leverage the strengths of different synthetic methodologies, hybrid and chemo-enzymatic approaches have been developed. A hybrid approach combines the advantages of both solid-phase and solution-phase synthesis. neulandlabs.com For instance, peptide fragments can be synthesized efficiently using SPPS, cleaved from the resin while still bearing their side-chain protecting groups, and then coupled together in solution to form the final peptide. cblpatras.gr This strategy is particularly effective for producing longer and more complex peptides, minimizing the cumulative yield losses associated with lengthy stepwise solid-phase synthesis. neulandlabs.comcblpatras.gr

Chemo-enzymatic peptide synthesis (CEPS) introduces the use of enzymes, typically proteases or engineered ligases, to form peptide bonds. nih.govqyaobio.com This method offers exceptional stereoselectivity, eliminating the risk of racemization that can occur during chemical activation steps. nih.gov Reactions are conducted in aqueous environments under mild conditions, aligning with the principles of green chemistry. nih.gov For a peptide like this compound, an enzymatic ligation could be used to couple the N-terminal diaminopropionoyl residue to the rest of the dipeptide, ensuring a high-purity product without side reactions. qyaobio.com

Design and Synthesis of this compound Analogs and Peptidomimetics

Modifying the structure of a native peptide is a common strategy to enhance its therapeutic or functional properties, such as stability, bioavailability, and potency. The creation of analogs and peptidomimetics of this compound involves targeted chemical alterations to its amino acid sequence or structure.

Amino acid substitution is a fundamental tool in peptide analog design. Replacing a specific amino acid can probe its importance for biological activity or improve the peptide's physicochemical properties. A key strategy for enhancing peptide stability is the substitution of a naturally occurring L-amino acid with its D-stereoisomer. nih.gov Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov However, such a change can dramatically alter the peptide's three-dimensional structure and its ability to bind to its target. nih.govnih.gov The effect of introducing a D-amino acid into this compound would need to be carefully evaluated to ensure that enhanced stability does not come at the cost of its desired bioactivity.

Table 3: Examples of Amino Acid Modifications and Their Rationale
Modification StrategyExamplePotential EffectRationale
StereoisomerismReplace L-amino acid with D-amino acidAltered conformation; increased proteolytic stability. nih.govImprove peptide half-life by preventing enzymatic degradation.
Side Chain ModificationReplace Alanine (B10760859) with CyclohexylalanineIncreased hydrophobicity.Enhance membrane interaction or receptor binding.
Unnatural Amino AcidsIncorporate β-amino acidsAltered backbone structure.Create novel folds and improve stability.

Linear peptides often suffer from conformational flexibility and susceptibility to exopeptidases. Cyclization is a powerful strategy to overcome these limitations by constraining the peptide into a more rigid, bioactive conformation. peptide.comresearchgate.net This conformational constraint can lead to higher receptor affinity and improved stability. researchgate.net Common cyclization methods include:

Head-to-tail: The N-terminal amine is linked to the C-terminal carboxyl group to form a cyclic backbone. peptide.com

Side chain-to-side chain: The side chains of two amino acids, such as the thiol groups of two cysteine residues forming a disulfide bridge, are linked. peptide.com

Side chain-to-terminus: The side chain of an amino acid is linked to either the N- or C-terminus. peptide.com

Backbone modifications, such as N-methylation (the addition of a methyl group to the backbone amide nitrogen), can also enhance stability by sterically hindering protease access and by disrupting hydrogen bonding networks that may be required for enzymatic recognition. peptide.com

Conjugating a molecule to a peptide can profoundly alter its biological properties. Lipidation and glycosylation are two common and effective strategies. nih.gov

Lipidation involves the covalent attachment of a fatty acid chain to the peptide. nih.gov This modification increases the peptide's hydrophobicity, which can enhance its association with cell membranes and prolong its circulation half-life by promoting binding to albumin. nih.govresearchgate.net For this compound, a lipid moiety could be attached to the side-chain amine of the diaminopropionoyl residue or a lysine residue if incorporated into an analog. nih.gov

Glycosylation , the attachment of sugar moieties, can improve a peptide's pharmacokinetic profile by increasing its solubility and stability and reducing renal clearance. nih.govresearchgate.net Glycosylation can be achieved through N-linked (to the side chain of asparagine) or O-linked (to the side chain of serine or threonine) strategies. neulandlabs.com This modification can also influence the peptide's conformation and interaction with biological targets. nih.gov

Advanced Purification and Characterization Techniques for Synthetic Peptide Products

The successful synthesis of this compound yields a crude product that contains the target peptide alongside various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and by-products from the cleavage of protecting groups. waters.com Therefore, robust purification and characterization techniques are essential to isolate the desired tripeptide with a high degree of purity and to verify its chemical identity and structure.

Advanced purification of synthetic peptides like this compound predominantly relies on chromatographic techniques. waters.com High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. lcms.cz Specifically, reversed-phase HPLC (RP-HPLC) is a powerful technique for separating peptides based on their hydrophobicity. lcms.cz The crude peptide mixture is introduced into a column packed with a nonpolar stationary phase (e.g., C18 silica), and a mobile phase with a gradient of increasing organic solvent concentration (e.g., acetonitrile) is used for elution. lcms.cz More hydrophobic impurities will have a stronger interaction with the stationary phase and thus elute later than the more polar target peptide.

Solid-phase extraction (SPE) is another valuable technique that can be employed for the rapid and efficient purification of synthetic peptides. researchgate.net Similar to HPLC, RP-SPE utilizes a hydrophobic stationary phase to separate the target peptide from more polar or more hydrophobic impurities. nih.gov This method is particularly useful for desalting peptide samples and for preliminary purification steps before a final polishing step with HPLC. researchgate.net

Following purification, a suite of advanced analytical techniques is employed to characterize the final peptide product, confirming its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) is not only a purification tool but also a primary method for assessing the purity of the final product. pnas.org By analyzing the purified fraction by analytical HPLC, the presence of any remaining impurities can be detected and quantified. A high-purity sample of this compound would ideally show a single, sharp peak in the chromatogram.

Mass Spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. researchgate.net Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are used to determine the molecular weight of the peptide. mdpi.com The experimentally determined molecular weight should correspond to the theoretical molecular weight of this compound, which is 425.44 g/mol . medchemexpress.com High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions, which provides definitive confirmation of the amino acid sequence.

The combination of these advanced purification and characterization techniques ensures that the synthetic this compound product is of high purity and possesses the correct chemical structure, which is crucial for its intended application in scientific research and cosmetic formulations.

Illustrative Data for Characterization of this compound

The following tables represent typical data that would be obtained during the characterization of a high-purity synthetic peptide like this compound. This is representative data and not actual experimental results for this specific compound.

Table 1: HPLC Purity Analysis

ParameterResult
ColumnC18 Reversed-Phase
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase B0.1% Trifluoroacetic Acid in Acetonitrile
Gradient5-95% B over 30 minutes
Detection Wavelength220 nm
Retention Time15.2 minutes
Purity>98%

Table 2: Mass Spectrometry Data

TechniqueParameterObserved ValueTheoretical Value
ESI-MS[M+H]⁺426.22 m/z426.21 m/z
High-Resolution MSMolecular FormulaC₁₇H₂₈N₇O₆⁺C₁₇H₂₈N₇O₆⁺
MS/MS FragmentationKey Fragment IonsConsistent with the expected fragmentation pattern of the tripeptide sequence.-

Table 3: NMR Spectroscopy Data (¹H NMR, in D₂O)

Chemical Shift (ppm)MultiplicityAssignment (Illustrative)
4.3 - 4.5mα-CH protons
3.0 - 3.4mβ-CH₂ and γ-CH₂ protons of amino acid side chains
1.8 - 2.2mProtons of the diaminopropionoyl moiety

Elucidation of Molecular and Cellular Mechanisms of Action of Diaminopropionoyl Tripeptide 33

Identification of Direct Molecular Targets and Binding Partners

Protein Interaction Profiling and Target Validation

While comprehensive protein interaction profiling and specific target validation studies for Diaminopropionoyl Tripeptide-33 are not extensively detailed in publicly available research, its primary role is understood to be the prevention of protein damage. The peptide functions as a guardian for proteins, which are susceptible to oxidative modifications that can lead to a loss of function. This protection is crucial for maintaining cellular integrity and resilience against stressors that induce photo-aging.

Nucleic Acid Interaction Studies, with Emphasis on DNA Protection

This compound demonstrates a significant capacity to protect DNA from damage, a cornerstone of its anti-photoaging properties. ci.guideulprospector.com This protective action is particularly crucial in the context of UV radiation, which can cause both direct and indirect harm to DNA. ci.guide UVA radiation, for instance, is a primary cause of indirect DNA damage. ci.guide

The peptide's mechanism involves shielding DNA from the harmful effects of UV-induced reactive species. ci.guideulprospector.com By preventing this initial damage, it helps to maintain the integrity of the genome. Furthermore, there is evidence to suggest that this compound not only protects DNA but also supports the cell's innate DNA repair mechanisms, ensuring that any damage that does occur can be more efficiently rectified. ci.guidemakingcosmetics.com

Modulation of Intracellular Signaling Pathways by this compound

Beyond its direct protective interactions, this compound actively modulates key intracellular signaling pathways involved in cellular damage and response to oxidative stress.

Reactive Carbonyl Species (RCS) Scavenging Mechanisms

A pivotal mechanism of this compound is its ability to scavenge Reactive Carbonyl Species (RCS). personalcaremagazine.com RCS are highly reactive molecules that can cause widespread cellular damage. The peptide is particularly effective at neutralizing 4-hydroxynonenal (B163490) (4-HNE), a highly cytotoxic byproduct of lipid peroxidation. personalcaremagazine.com By directly quenching these harmful species, the peptide prevents them from reacting with and damaging other cellular components like proteins and DNA. personalcaremagazine.com

In vitro studies have demonstrated the potent RCS scavenging ability of this peptide.

Reactive Carbonyl Species (RCS) Scavenging Activity
Test Substance This compound
Target RCS 4-hydroxynonenal (4-HNE)
Efficacy Effectively neutralizes 4-HNE in vitro

This table summarizes the known RCS scavenging activity of this compound based on available in vitro data.

Inhibition of Protein Carbonylation and Aldehyde Quenching

A direct consequence of RCS scavenging is the inhibition of protein carbonylation. personalcaremagazine.com Protein carbonylation is a form of irreversible oxidative damage that leads to loss of protein function and is a marker of severe oxidative stress. personalcaremagazine.com By trapping reactive aldehydes like 4-HNE, this compound prevents them from forming adducts with proteins, thereby inhibiting the carbonylation process. personalcaremagazine.com This action is critical in preventing the accumulation of damaged, non-functional proteins within the cell.

The aldehyde-quenching capability of this compound has been quantified in comparison to other known quenchers.

Aldehyde Quenching Efficacy
Test Substance This compound
Comparison Superior quenching ability compared to carnosine under the same experimental conditions.

This table highlights the superior aldehyde quenching ability of this compound as reported in comparative studies.

Impact on Oxidative Stress Response Pathways

The photoprotective effects of the peptide have been demonstrated in cell viability studies.

Photoprotective Effect on Human Skin Cells
Cell Type Human Epidermal Keratinocytes (HEKa)
Result A 92% increase in cell viability in irradiated cells treated with the peptide compared to irradiated control cells.
Cell Type Human Dermal Fibroblasts (HDFa)
Result A significant increase in cell viability in irradiated cells treated with the peptide.

This table presents the significant photoprotective effects of this compound on human skin cells exposed to UV radiation.

Activation and Enhancement of DNA Repair Systems

This compound demonstrates a significant capacity to protect cutaneous cells from DNA damage induced by ultraviolet (UV) radiation and to bolster the skin's intrinsic DNA repair systems. ci.guidepersonalcaremagazine.cominnospk.com Its mechanism is multifaceted, operating at a molecular level to counteract both direct and indirect sources of DNA damage, thereby preventing the premature aging of skin. ci.guideulprospector.com

The peptide's primary protective strategy involves shielding DNA from the harmful effects of UV radiation. innospk.commedchemexpress.com UVA radiation is known to cause indirect DNA damage, largely through the generation of oxidative stress, while UVB radiation tends to interact directly with DNA. ci.guide this compound provides a photoprotective effect for key skin cells, including human epidermal keratinocytes and dermal fibroblasts, helping to maintain the integrity of the genetic material within these cells. personalcaremagazine.commakingcosmetics.com

A crucial aspect of its DNA-protective action is its ability to combat Reactive Carbonyl Species (RCS). ci.guideinnospk.com These highly cytotoxic byproducts of lipid peroxidation can induce DNA damage and inhibit DNA repair mechanisms. personalcaremagazine.com By scavenging RCS, this compound prevents the formation of DNA adducts and preserves the function of the cell's DNA repair machinery, such as the Nucleotide Excision Repair (NER) system. personalcaremagazine.com In vitro studies have confirmed that the peptide promotes the capacity of the DNA repair system, helping to reverse and prevent cellular damage caused by UV exposure. personalcaremagazine.commakingcosmetics.com

Table 1: Summary of In-Vitro DNA-Protective Effects of this compound

Assay / TestCell TypeKey FindingReference
Photoprotection Test (NRU Assay)Human Epidermal Keratinocytes (HEKa)Demonstrated a significant photoprotective effect; a 1 mg/mL concentration induced a 92% increase in cell viability compared to the irradiated control. personalcaremagazine.com
Photoprotection Test (NRU Assay)Human Dermal FibroblastsShowed a significant photoprotective effect against UV-induced damage. personalcaremagazine.commakingcosmetics.com
DNA Damage & Repair AssayGeneral Skin CellsProtects skin cells from UVA-induced DNA damage and promotes the DNA repair system's capacity. personalcaremagazine.commedchemexpress.com
General Mechanism AnalysisGeneral Skin CellsActs at a molecular level to prevent DNA degradation and enhances the ability of the DNA repair system. ci.guideinnospk.com

Receptor Binding Kinetics and Specificity Analyses

Detailed studies characterizing the specific receptor binding kinetics and specificity of this compound are not extensively available in the public scientific literature. Cosmetic peptides are often categorized by their mechanism of action, which includes signal peptides that bind to cell surface receptors to trigger downstream signaling cascades. nih.gov It is plausible that this compound functions as a signal peptide, but without specific binding assays, its target receptor, binding affinity (K_D), and association (k_on) and dissociation (k_off) rates remain uncharacterized.

General research into peptide-receptor interactions highlights the complexity of these processes, where binding kinetics can significantly influence the duration and intensity of cellular signaling. nih.govacs.org For a comprehensive understanding, future research would need to employ techniques such as Surface Plasmon Resonance (SPR) or Kinetic Exclusion Assays (KinExA) to identify the specific receptor(s) for this compound and quantify its binding dynamics.

Enzyme Kinetics and Modulation of Enzymatic Activities by this compound

This compound modulates cellular processes primarily by inhibiting non-enzymatic protein carbonylation, a hallmark of oxidative stress-induced damage. ci.guidepersonalcaremagazine.com This is achieved through its potent scavenging activity against Reactive Carbonyl Species (RCS), particularly 4-hydroxynonenal (4-HNE). personalcaremagazine.commakingcosmetics.com 4-HNE is a highly reactive aldehyde produced from the peroxidation of lipids that can form adducts with proteins, impairing their function. personalcaremagazine.comnih.gov By neutralizing 4-HNE, the peptide prevents the subsequent carbonylation of cellular proteins, which is critical for maintaining their structural and functional integrity. personalcaremagazine.commakingcosmetics.com

While this demonstrates a clear modulatory effect on pathways involving cytotoxic byproducts, specific enzyme kinetic studies detailing the inhibition constants (e.g., K_i, IC_50) of this compound on specific enzymes are not documented in the available literature. However, its efficacy in scavenging 4-HNE has been quantified in vitro.

Table 2: In-Vitro Quenching Efficacy of this compound against 4-hydroxynonenal (4-HNE)

Time IntervalQuenching Percentage (%)ComparisonReference
3 hours84.16%Superior to Carnosine under the same experimental conditions. personalcaremagazine.com
6 hours95.30%

Cellular Uptake, Internalization, and Subcellular Trafficking Mechanisms

The precise mechanisms governing the cellular uptake, internalization, and subsequent subcellular trafficking of this compound have not been specifically elucidated in the available research. However, the transport of peptides into cells is a well-studied field, and general principles can provide a hypothetical framework.

Peptides, particularly cationic ones, often initiate contact with cells through electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. mdpi.com Following this initial binding, internalization can occur via several energy-dependent pathways collectively known as endocytosis, which includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.gov Alternatively, some peptides are capable of direct membrane translocation, a process that can involve the formation of transient pores or local destabilization of the lipid bilayer. researchgate.net The specific pathway utilized often depends on the peptide's physicochemical properties, concentration, and the cell type involved. mdpi.comnih.gov For this compound, dedicated studies using fluorescently labeled peptides and inhibitors of specific uptake pathways would be required to determine its route of entry and final subcellular destination.

Effects on Gene Expression and Global Proteomic Profiles

Currently, there is a lack of studies in the scientific literature that provide a global analysis of the effects of this compound on gene expression or comprehensive proteomic profiles. Research in this area would typically involve techniques such as RNA-sequencing (RNA-Seq) to map changes in the transcriptome or high-resolution mass spectrometry to quantify changes in the abundance of thousands of proteins within the cell after treatment. nih.govmdpi.com

The known function of this compound is focused on its protective capacity, specifically preventing the post-translational modification (carbonylation) and degradation of proteins. innospk.com This action preserves the integrity of the existing proteome rather than altering its expression profile. While the peptide's ability to scavenge 4-HNE personalcaremagazine.com could theoretically have downstream effects on gene expression, as 4-HNE is known to influence signaling pathways like NRF2/KEAP1 mdpi.com and affect lipid metabolism genes nih.gov, no direct evidence currently links this compound treatment to these specific gene regulatory events. Therefore, its influence on the global regulation of gene and protein expression remains an area for future investigation.

Biological Activities and in Vitro Efficacy Studies of Diaminopropionoyl Tripeptide 33

Cell Viability and Proliferation Assays in Relevant Cell Lines

Diaminopropionoyl Tripeptide-33 has been evaluated in various in vitro studies to determine its effects on the viability and proliferation of key skin cell lines, including human epidermal keratinocytes and dermal fibroblasts. makingcosmetics.com Assays measuring metabolic activity, such as those monitoring NAD(P)H-dependent cellular oxidoreductase enzymes, are commonly employed to assess cell proliferation. sigmaaldrich.com Similarly, the quantification of ATP, which correlates with the number of viable cells, is another widely used method. sigmaaldrich.com Studies have shown that this peptide is non-toxic to these cells, allowing for further investigation into its protective and functional benefits. bohrium.com The maintenance of cell viability is a critical prerequisite for any compound intended for cosmetic or dermatological applications, ensuring that it does not harm the fundamental cellular components of the skin.

Antioxidant Activity and Reactive Oxygen Species (ROS) Mitigation in Dermal Fibroblasts

This compound demonstrates notable antioxidant properties, particularly in its ability to mitigate the damaging effects of reactive oxygen species (ROS) in human dermal fibroblasts. makingcosmetics.compersonalcaremagazine.com ROS are highly reactive molecules generated as byproducts of normal cellular metabolism and in response to external factors like UV radiation. mdpi.com An excess of ROS can lead to oxidative stress, a condition that damages cellular components, including proteins and lipids.

A key aspect of the peptide's antioxidant activity is its capacity to scavenge reactive carbonyl species (RCS), which are products of lipid peroxidation. ci.guidepersonalcaremagazine.com One of the most cytotoxic of these is 4-hydroxynonenal (B163490) (4-HNE). makingcosmetics.compersonalcaremagazine.com By quenching 4-HNE, this compound helps to prevent the formation of carbonylated proteins, which are markers of oxidative damage. makingcosmetics.compersonalcaremagazine.com This action helps to preserve the integrity and function of cellular proteins. personalcaremagazine.com Studies on dermal fibroblasts have shown that this peptide can reduce intracellular ROS levels, thereby protecting these cells from oxidative stress-induced damage. mdpi.comdovepress.com

Modulation of Cellular Senescence Markers and Pathways in Cultured Cells

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, including DNA damage and oxidative stress. nih.gov While research specifically detailing the effects of this compound on cellular senescence markers is still emerging, its known biological activities suggest a potential role in modulating these pathways.

Senescent cells are characterized by the expression of specific markers, such as p16INK4a and p21WAF1, and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases known as the senescence-associated secretory phenotype (SASP). nih.gov Given that this compound has been shown to protect against DNA damage and reduce oxidative stress, two of the primary drivers of cellular senescence, it is plausible that it could help to delay or mitigate the onset of this process in cultured skin cells. innospk.compersonalcaremagazine.com By preserving cellular health and function, the peptide may indirectly influence the expression of senescence markers and the development of the SASP. Further research is needed to directly investigate these potential effects.

Anti-Inflammatory and Immunomodulatory Effects in Cellular Models

The anti-inflammatory and immunomodulatory properties of this compound are linked to its ability to counteract oxidative stress, a known trigger of inflammatory pathways. nih.gov While direct studies on the immunomodulatory effects of this specific peptide are limited, the role of related molecules like IL-33 in modulating immune responses provides a conceptual framework. nih.govfrontiersin.org

Inflammatory responses in the skin can be initiated by various stimuli, including UV radiation and the presence of ROS. nih.gov These can lead to the production of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov By mitigating oxidative stress, this compound may help to dampen the downstream inflammatory cascade. makingcosmetics.compersonalcaremagazine.com Some studies have shown that certain peptides can influence the polarization of macrophages, shifting them towards an anti-inflammatory M2 phenotype. researchgate.netnih.gov Additionally, the regulation of cytokines like IL-33 has been shown to play a role in both pro- and anti-inflammatory responses, depending on the context. mdpi.com Further investigation into the direct effects of this compound on cytokine production and immune cell function in cellular models would be beneficial to fully elucidate its anti-inflammatory and immunomodulatory potential.

Extracellular Matrix Remodeling and Biosynthesis Modulation in Vitro

The extracellular matrix (ECM) of the skin, primarily composed of collagen and elastin (B1584352) fibers produced by dermal fibroblasts, provides structural support and elasticity. ci.guide Photoaging, driven by UV radiation, leads to the degradation of these crucial ECM components. ci.guide this compound has been shown to play a role in preserving the integrity of the ECM.

In vitro studies have demonstrated that this peptide can help to prevent the degradation of collagen and elastin fibers. ci.guide This is achieved, in part, through its antioxidant properties, which protect fibroblasts from the oxidative stress that can lead to the production of matrix metalloproteinases (MMPs), enzymes that break down ECM proteins. mdpi.com By protecting fibroblasts and maintaining their normal function, this compound indirectly supports the continued biosynthesis of new collagen and elastin. While direct evidence of this peptide stimulating collagen and elastin synthesis is still being researched, its protective effects on the existing ECM are a significant finding.

Organotypic Culture Models and 3D Skin Equivalent Studies for Biological Assessment

To better understand the biological effects of this compound in a more physiologically relevant context, researchers utilize organotypic culture models and 3D skin equivalents. nih.govspringernature.com These models, which consist of both epidermal and dermal layers cultured in a way that mimics the structure of human skin, provide a more accurate representation of the in vivo environment than traditional 2D cell cultures. nih.govmdpi.com

Comparative Analysis of this compound Biological Activity with Reference Peptides

To ascertain the relative efficacy of this compound, its performance in in-vitro studies has been compared to that of other known bioactive peptides, particularly in the realm of antioxidant and photoprotective activities.

One of the key functions of this compound is its ability to scavenge harmful molecules generated by oxidative stress. A notable comparison has been made with Carnosine, a naturally occurring dipeptide known for its antioxidant and anti-glycation properties. In the context of quenching Reactive Carbonyl Species (RCS), which are byproducts of lipid peroxidation and can lead to cellular damage, this compound has been reported to exhibit a "clearly superior" quenching ability compared to Carnosine under the same experimental conditions. mdpi.com This suggests a more potent capacity to neutralize these specific damaging molecules.

The photoprotective effects of this compound have also been quantified in studies on human skin cells. When human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa) were exposed to UV radiation, treatment with a 1 mg/mL concentration of this compound resulted in a significant increase in cell viability. Specifically, a 92% increase in the viability of HEKa cells and a 76.9% increase in the viability of HDFa cells were observed compared to irradiated control cells. mdpi.com This demonstrates a substantial protective effect against UV-induced cell death.

Below is a summary of the available comparative and quantitative data:

Biological Activity This compound Reference Peptide Comparison/Result Source
Reactive Carbonyl Species (RCS) Quenching PresentCarnosineReported as "clearly superior" to Carnosine. mdpi.com
Photoprotection (Cell Viability post-UV) 92% increase (HEKa cells, 1 mg/mL)Not specified in direct comparisonDemonstrates significant photoprotective effect. mdpi.com
Photoprotection (Cell Viability post-UV) 76.9% increase (HDFa cells, 1 mg/mL)Not specified in direct comparisonDemonstrates significant photoprotective effect. mdpi.com

It is important to note that while the qualitative comparison with Carnosine is strong, a full understanding of this compound's antioxidant capacity would benefit from further studies that provide quantitative data from standardized assays, allowing for a more direct comparison with a wider range of reference antioxidants like Glutathione (B108866).

Pre Clinical in Vivo Pharmacodynamics and Efficacy Studies of Diaminopropionoyl Tripeptide 33

Development and Validation of Animal Models for Photoaging and Oxidative Stress Research

To investigate the in vivo effects of Diaminopropionoyl Tripeptide-33 against photoaging and oxidative stress, well-established and validated animal models are essential. The hairless mouse is considered a highly relevant model for studying photoaging, as its skin exhibits responses to UV radiation that are comparable to human skin. nih.gov

Hairless Mouse Models: Strains such as the SKH-1 and C57BL/6J are frequently used. nih.gov Chronic exposure of these mice to UV radiation induces key characteristics of photoaging seen in humans, including epidermal thickening, the formation of wrinkles, and significant damage to the dermal connective tissue, such as collagen degradation and elastosis. nih.govmdpi.com For instance, a typical study protocol would involve exposing the dorsal skin of hairless mice to a controlled dose of UVB radiation multiple times a week for a period of several weeks to induce photoaging. plos.orgkorea.ac.kr

Model Validation: The validity of these models is confirmed through various analytical methods:

Histological Analysis: Skin biopsies are examined for changes in epidermal thickness and alterations in collagen and elastin (B1584352) fibers using staining techniques like Hematoxylin and Eosin (H&E) and Masson's trichrome. plos.org

Molecular Analysis: The expression of key biomarkers of photoaging, such as matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, and the precursor protein for collagen (procollagen), are quantified using techniques like real-time RT-PCR and immunohistochemistry. plos.org

Biophysical Measurements: Non-invasive measurements of skin elasticity and wrinkle depth can be performed using specialized equipment to track the progression of photoaging. korea.ac.kr

Porcine Skin Models: The skin of domestic pigs and minipigs is also considered an excellent model due to its high degree of structural and physiological similarity to human skin, including comparable epidermal thickness and hair follicle density. nih.govdovepress.com

These models provide a robust platform to test the efficacy of topical agents like this compound in a setting that mimics human skin photoaging.

Pharmacodynamic Evaluation of this compound in Established Animal Models

Pharmacodynamics assesses the biochemical and physiological effects of a compound on the body. In vivo, this would involve investigating how this compound modulates skin's cellular and molecular pathways following topical application in photoaging animal models.

Based on its proposed in vitro mechanism of action, which includes protecting proteins from carbonylation, key pharmacodynamic endpoints to be evaluated in vivo would include: nih.govmdpi.com

Inhibition of Protein Carbonylation: After UV exposure in a hairless mouse model, skin tissue samples would be collected. The level of protein carbonylation, a marker of severe oxidative damage, would be quantified using methods such as an ELISA-based assay or Western blot analysis with antibodies specific for carbonylated proteins. A reduction in protein carbonylation in the peptide-treated group compared to a placebo group would provide in vivo evidence of its protective effect.

Modulation of Endogenous Antioxidant Defenses: The activity of key antioxidant enzymes in the skin, such as superoxide (B77818) dismutase (SOD) and catalase, would be measured in skin homogenates from treated and untreated animals. An upregulation of these enzymes would suggest the peptide enhances the skin's natural defense mechanisms.

Interaction with Cellular Signaling Pathways: The effect of the peptide on UV-induced signaling cascades, such as the MAPK pathway which is known to upregulate MMPs, would be investigated. mdpi.com This would involve analyzing the phosphorylation status of key proteins in the pathway in skin tissue samples.

These pharmacodynamic studies are critical to confirm that the mechanisms of action observed in cell cultures translate to a complex in vivo environment.

Assessment of Efficacy in UV-Induced Skin Damage and Repair Models

Efficacy studies are designed to determine if a treatment has the intended therapeutic effect. For this compound, this would involve evaluating its ability to prevent and repair UV-induced skin damage in animal models.

A typical in vivo efficacy study would use the hairless mouse model of photoaging. plos.orgkorea.ac.kr

Preventive Efficacy:

Experimental Design: One group of mice would receive a topical formulation containing this compound, while a control group would receive a placebo formulation. Both groups would then be subjected to a chronic UVB irradiation protocol.

Efficacy Endpoints:

Wrinkle Formation: Wrinkle severity would be assessed periodically using silicone replicas of the skin surface and subsequent image analysis.

Collagen Integrity: At the end of the study, histological analysis of skin biopsies using Masson's trichrome staining would be used to visualize and quantify the density of collagen fibers in the dermis. A higher collagen density in the peptide-treated group would indicate a protective effect. plos.org

MMP Expression: The expression of collagen-degrading enzymes like MMP-1 and MMP-3 would be measured at both the mRNA and protein level. A suppression of UV-induced MMP expression would be a key indicator of efficacy. plos.org

Repair Efficacy:

Experimental Design: Mice would first be subjected to UV radiation to induce photoaging. Subsequently, different groups would be treated with the peptide formulation or a placebo to assess the potential for reversing existing damage.

Efficacy Endpoints: The same endpoints as in the preventive study would be measured. A significant improvement in skin wrinkles and collagen content in the peptide-treated group compared to the placebo would demonstrate a reparative effect.

The table below illustrates the type of data that would be collected in a hypothetical in vivo efficacy study.

Treatment GroupWrinkle Score (Arbitrary Units)Dermal Collagen Density (%)MMP-1 Expression (Fold Change vs. Non-Irradiated)
Non-Irradiated Control0.5 ± 0.185 ± 51.0
UVB + Placebo3.8 ± 0.540 ± 78.2 ± 1.5
UVB + this compound1.5 ± 0.370 ± 62.5 ± 0.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Tissue Distribution and Biodistribution Analysis in Animal Systems

Understanding where a topically applied compound accumulates in the skin is crucial for its efficacy. For this compound, it is important to determine if it can penetrate the stratum corneum and reach the viable epidermis and dermis where it is expected to exert its protective effects.

Methodology for Skin Penetration and Distribution:

Fluorescent Labeling: The peptide can be labeled with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). nih.gov The labeled peptide would be applied topically to the skin of a mouse.

Microscopy: After a set period, the animal would be euthanized, and the treated skin would be excised, sectioned, and examined using fluorescence microscopy. This technique allows for the visualization of the peptide's location within the different layers of the skin (stratum corneum, epidermis, dermis). nih.govfrontiersin.org

Tape Stripping: This technique involves sequentially applying and removing adhesive tape strips from the skin surface to remove layers of the stratum corneum. nih.gov The amount of peptide on each strip can be quantified to determine its concentration gradient through the outermost skin layer.

Systemic Biodistribution: While systemic absorption of topical peptides is generally low, it is important to assess. ijdvl.com This is typically done by applying a radiolabeled version of the peptide to the skin of an animal model. After a certain time, various organs and tissues (e.g., blood, liver, kidneys) are collected and analyzed for radioactivity to determine if the peptide has entered the systemic circulation and distributed to other parts of the body.

Metabolic Stability and In Vivo Degradation Pathways of this compound

The effectiveness of a peptide is highly dependent on its stability in the biological environment. Skin contains various proteases that can degrade peptides, potentially reducing their bioavailability and efficacy. cosmeticsdesign-europe.comnih.gov

In Vivo Stability Assessment:

Skin Homogenate Assay: While an in vitro method, incubating this compound in skin homogenates prepared from animal models (e.g., rat or pig skin) is a primary step. nih.gov The rate of peptide degradation is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This provides an initial indication of its susceptibility to skin enzymes.

In Vivo Microdialysis: This technique can be used to sample the peptide directly from the dermal interstitial fluid of a living animal after topical application. nih.gov Analyzing these samples over time can provide a real-world measure of the peptide's half-life in the skin.

Strategies to Enhance Stability: The structure of this compound, being a tetrapeptide derived from 2,3-diaminopropionic acid, may inherently confer some resistance to standard proteolysis. nih.gov General strategies to improve peptide stability that could be relevant include the use of unnatural D-amino acids, cyclization of the peptide structure, or conjugation to a lipid molecule (lipidation) to protect it from enzymatic degradation. nih.govnih.gov

Investigation of Systemic and Local Bioavailability in Animal Models

Bioavailability refers to the fraction of an administered compound that reaches its site of action. For this compound, local bioavailability within the skin is of primary importance.

Local Bioavailability (Skin):

Dermatopharmacokinetics (DPK): This approach, often utilizing tape stripping, can be used to quantify the amount of the peptide that has penetrated the stratum corneum and is available in the epidermis over time. nih.gov

In Vivo Microdialysis: As mentioned previously, microdialysis provides direct measurement of the unbound, biologically active concentration of the peptide in the dermal space, offering a precise measure of local bioavailability. nih.gov

Systemic Bioavailability:

As peptides are generally large and hydrophilic, their systemic bioavailability after topical application is expected to be very low. jddonline.com

Measurement of the peptide's concentration in blood or plasma samples taken at various time points after topical application in an animal model would be the standard method. However, concentrations are often below the limit of detection for many topical peptides. nih.gov

The primary goal for a cosmetic peptide like this compound is to achieve high local bioavailability in the epidermis and dermis while maintaining minimal systemic exposure.

Evaluation of Synergistic Effects with Other Bioactive Compounds in Animal Models

In cosmetic formulations, active ingredients are often combined to achieve enhanced or synergistic effects. This compound could potentially be combined with other agents, such as antioxidants (e.g., Vitamin C, Vitamin E) or other peptides. youtube.com

In Vivo Study Design for Synergy:

Experimental Groups: An animal study (e.g., in UV-irradiated hairless mice) would be designed with multiple treatment groups:

Placebo

this compound alone

Other bioactive compound (e.g., an antioxidant) alone

Combination of this compound and the other bioactive compound

Endpoint Analysis: The same efficacy endpoints used to evaluate the peptide alone would be measured (e.g., wrinkle scores, collagen density, MMP expression).

Determination of Synergy: A synergistic effect would be concluded if the therapeutic effect of the combination treatment is significantly greater than the sum of the effects of each individual treatment. For example, a study on another peptide, pentapeptide-18, showed a synergistic effect in wrinkle reduction when combined with acetylhexapeptide-3. mdpi.com

Such studies are crucial for the development of advanced, multi-functional skincare products that offer superior protection against photoaging.

Advanced Analytical and Computational Approaches in Diaminopropionoyl Tripeptide 33 Research

High-Resolution Mass Spectrometry for Peptide Characterization and Metabolite Identification

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the detailed characterization of peptides like Diaminopropionoyl Tripeptide-33. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often with sub-part-per-million (ppm) mass accuracy. This precision allows for the unambiguous determination of the peptide's elemental composition, confirming its identity and purity.

Tandem mass spectrometry (MS/MS) coupled with HRMS is instrumental in sequencing the peptide. nih.gov Through controlled fragmentation of the parent ion, a characteristic pattern of product ions is generated, which allows for the confirmation of the amino acid sequence. For this compound, this would involve verifying the diaminopropionoyl moiety and the subsequent two amino acid residues.

Furthermore, HRMS is a powerful tool for identifying and characterizing metabolites of this compound. nih.gov When the peptide is exposed to biological systems, such as skin homogenates or microsomal preparations, it may undergo enzymatic degradation. HRMS can detect and identify the resulting smaller peptide fragments or modified forms of the parent peptide, providing insights into its metabolic stability and pathway. nih.gov Liquid chromatography coupled to mass spectrometry (LC-MS) is a common setup for such analyses, allowing for the separation of metabolites before their detection and identification. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₇H₂₇N₇O₃
Monoisotopic Mass 373.2175 Da
Observed m/z (M+H)⁺ 374.2248
Mass Accuracy < 2 ppm
Key MS/MS Fragments Ions corresponding to the loss of specific amino acid residues and the diaminopropionoyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of peptides in solution. nih.gov For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive understanding of its three-dimensional structure and dynamics.

1D ¹H NMR provides initial information on the types and number of protons present in the molecule. However, for a detailed structural assignment, 2D NMR techniques are essential. Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal proton-proton correlations within each amino acid residue, aiding in their identification. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the peptide's conformation by identifying protons that are close in space, even if they are distant in the primary sequence. nih.gov

These through-space correlations provide distance restraints that are used in computational programs to generate a family of structures representing the conformational ensemble of the peptide in solution. nih.gov This is particularly important for a flexible peptide like this compound, as it likely exists as a population of interconverting conformers rather than a single rigid structure. nih.gov Furthermore, ¹³C and ¹⁵N NMR, often through heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide additional structural constraints and insights into the electronic environment of the atoms within the peptide. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy of this compound Complexes

While NMR provides information about the solution-state structure, X-ray crystallography can reveal the precise three-dimensional arrangement of a molecule in its solid, crystalline form at atomic resolution. nih.gov To study this compound using this method, the peptide would first need to be crystallized, which can be a challenging step. If successful, the resulting crystal is exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be determined. nih.gov

X-ray crystallography would be particularly powerful for studying the interaction of this compound with a biological target. If the peptide binds to a protein, for example, co-crystallization of the peptide-protein complex could provide a detailed snapshot of the binding mode, identifying the specific amino acid residues involved in the interaction. frontiersin.org

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural determination, especially for large protein complexes that are difficult to crystallize. nih.gov While a small peptide like this compound itself is not amenable to cryo-EM, this technique would be invaluable for visualizing its complex with a larger biological target. By flash-freezing the complex in a thin layer of vitreous ice, its native structure can be preserved and imaged with an electron microscope to generate a high-resolution 3D reconstruction.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are increasingly used to complement experimental data and to predict the properties and behavior of molecules like this compound.

Ligand-Target Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, if a putative biological target is known (e.g., an enzyme involved in DNA repair or a receptor on the skin cell surface), docking simulations can be performed to predict how the peptide might interact with it. These simulations generate various possible binding poses and score them based on factors like shape complementarity and electrostatic interactions.

Following docking, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy. nih.gov These calculations provide a more quantitative estimate of the binding affinity, helping to rank different binding modes and to understand the key energetic contributions to the interaction. nih.gov

Conformational Analysis and Stability Predictions of Peptide Structures

Molecular dynamics (MD) simulations provide a dynamic view of a peptide's behavior over time at an atomic level. bohrium.com By simulating the movements of all atoms in the peptide and the surrounding solvent molecules, MD can explore the conformational landscape of this compound. frontiersin.org These simulations can reveal the most stable conformations, the flexibility of different parts of the peptide, and the transitions between different conformational states. researchgate.net The results from MD simulations can be compared with and refine the structural ensembles determined by NMR spectroscopy.

In silico Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Various computational tools and models can be used to predict the biological activities and pharmacokinetic properties of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the chemical structure of peptides with their observed biological activities. nih.gov

In silico ADME prediction tools are crucial in the early stages of drug and cosmetic ingredient development. nih.gov These tools use algorithms based on a molecule's physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) to predict its absorption through the skin, distribution in different tissues, metabolic fate, and excretion profile. nih.gov For a topically applied peptide like this compound, predicting its skin penetration potential is of particular importance.

Table 2: Predicted Physicochemical and ADME Properties of this compound (Illustrative)

PropertyPredicted ValueImplication
Molecular Weight 373.44 g/mol Within the range for potential skin penetration.
LogP (Octanol-Water Partition Coefficient) LowSuggests good water solubility, which may affect passive diffusion across the stratum corneum.
Topological Polar Surface Area (TPSA) HighIndicates a high number of hydrogen bond donors and acceptors, potentially limiting passive skin absorption.
Number of Hydrogen Bond Donors/Acceptors HighMay hinder passage through the lipid-rich layers of the skin.
Predicted Skin Permeability (Log Kp) Moderate to LowSuggests that formulation strategies may be needed to enhance dermal delivery.

Proteomics and Metabolomics for Comprehensive Biological Impact Assessment.

A comprehensive evaluation of the biological impact of this compound at the molecular level involves the use of advanced analytical techniques such as proteomics and metabolomics. However, detailed studies employing these specific 'omics' technologies on this compound are not extensively available in the public domain.

The known mechanism of this compound, which involves the prevention of protein carbonylation, directly relates to the field of proteomics—the large-scale study of proteins. dajibelle.comnih.gov Protein carbonylation is a form of irreversible oxidative damage to proteins, and by inhibiting this, the tripeptide helps maintain the integrity and function of the cellular proteome, particularly under conditions of UV-induced stress. dajibelle.comnih.gov An in-vitro study has shown that the peptide can quench 4-hydroxynonenal (B163490), a cytotoxic product of lipid peroxidation, thereby inhibiting the formation of carbonylated proteins and preventing DNA damage. dajibelle.com

Metabolomics, the study of small molecules or metabolites within cells and biological systems, can also provide insights. A patent document related to compounds for skin care mentions lipidomic analysis, a subset of metabolomics, in the evaluation of certain peptides. google.com While not a specific study on this compound, it points to the potential application of such methods in assessing the impact of cosmetic peptides on the skin's lipid profile.

Future research employing proteomics could identify the specific proteins protected by this compound from carbonylation under UV stress. Similarly, metabolomic studies could elucidate the broader effects of the tripeptide on cellular metabolic pathways beyond its immediate antioxidant activity.

High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery.

This compound was identified from a peptide library, a process that inherently suggests the use of screening methodologies to select for desired activity. mdpi.com The discovery of novel analogs of this tripeptide with potentially enhanced photoprotective properties would rely on High-Throughput Screening (HTS) methodologies. HTS allows for the rapid testing of large numbers of compounds to identify those with the desired biological activity. nih.govbmglabtech.com

Several HTS techniques are applicable to the discovery of novel peptide analogs. researchgate.net These methods are designed to be efficient, scalable, and often automated. researchgate.net While specific details on the HTS methods used for discovering analogs of this compound are not publicly documented, the following table outlines common HTS methodologies that are broadly applied in peptide drug discovery and could be adapted for this purpose.

HTS Methodology Principle Application in Peptide Analog Discovery Potential Advantages
Phage Display A technique where a library of peptides is expressed on the surface of bacteriophages. The phages displaying peptides with high affinity to a target molecule are selected and amplified. researchgate.netScreening for peptide analogs that bind to specific receptors involved in the UV damage response or that have enhanced antioxidant properties.Can screen very large libraries of peptides; allows for the direct link between the displayed peptide and its encoding DNA. researchgate.net
Yeast Display Similar to phage display, but peptides are expressed on the surface of yeast cells. Screening is often performed using fluorescence-activated cell sorting (FACS).Identifying analogs with improved binding to skin cell surface receptors or enhanced stability.Eukaryotic expression system allows for post-translational modifications of the peptides, which can be important for their function.
mRNA Display An in vitro selection technique where a library of mRNA molecules is covalently linked to the peptides they encode. This allows for the selection of peptides with desired functions, followed by amplification of the corresponding mRNA.Discovering analogs with specific catalytic activities, such as enhanced quenching of reactive oxygen species (ROS).Can screen extremely large and diverse peptide libraries; the entire process is performed in vitro, avoiding the limitations of living systems.
One-Bead One-Compound (OBOC) Combinatorial Library Method A method where a large library of peptides is synthesized on small resin beads, with each bead displaying a unique peptide sequence. The beads are then screened for a desired activity.Identifying analogs with specific properties, such as improved cell penetration or resistance to enzymatic degradation.Allows for the screening of a large number of compounds simultaneously; active compounds can be easily isolated for structural identification.
Cell-Based Assays Using engineered cell lines that report on a specific biological activity. For example, cells could be engineered to produce a fluorescent signal in response to UV damage.Screening for peptide analogs that can protect cells from UV-induced damage by measuring the reduction in the fluorescent signal.Provides a more physiologically relevant screening environment; can identify compounds that are active in a cellular context. frontiersin.org

These HTS methodologies, often coupled with computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design and discovery of novel peptide analogs with improved efficacy and specificity. researchgate.net

Translational Research Perspectives and Future Directions for Diaminopropionoyl Tripeptide 33

Potential Applications in Specific Pre-clinical Disease Models

Diaminopropionoyl Tripeptide-33 is a synthetic bioactive peptide recognized for its protective effects against UV-induced skin damage. medchemexpress.com Its primary application in pre-clinical models revolves around its potential to mitigate the signs of photoaging. makingcosmetics.com Photoaging, driven by prolonged exposure to ultraviolet (UV) radiation, results in wrinkles, loss of elasticity, and other visible changes to the skin. innospk.com

In in-vitro studies, this tripeptide has demonstrated a significant photo-defensive effect on human epidermal keratinocytes and dermal fibroblasts, the primary cells of the skin. makingcosmetics.com It works at a cellular level to prevent the degradation of DNA and proteins, which are crucial for maintaining the skin's integrity. innospk.com Specifically, this compound has been shown to protect skin cells from DNA damage induced by UVA radiation and enhance the skin's natural DNA repair system. ci.guidemicrobialtec.com

One of the key mechanisms of this tripeptide is its ability to combat the formation of reactive carbon species (RCS), which can lead to protein carbonylation, a process associated with premature aging. innospk.com By inhibiting these reactions, it provides a photoprotective effect. innospk.com Furthermore, it can quench 4-hydroxynonenal (B163490), a cytotoxic product of lipid peroxidation, thereby preventing the formation of carbonylated proteins and subsequent DNA damage. makingcosmetics.com

While primarily investigated for its anti-aging and photoprotective properties in dermatological and cosmetic contexts, the mechanisms of action of this compound suggest potential for broader pre-clinical research. Its ability to protect DNA and support repair mechanisms could be explored in models of diseases characterized by oxidative stress and cellular damage.

Interactive Table: Research Findings on this compound in Pre-clinical Models

Model/System Key Findings Mechanism of Action Citation
Human Epidermal Keratinocytes & Dermal FibroblastsSignificant photo-defensive effect.Protects against UV-induced DNA damage, enhances DNA repair. makingcosmetics.comci.guide
In-vitro studiesQuenches cytotoxic lipid peroxidation products (e.g., 4-hydroxynonenal).Inhibits protein carbonylation and prevents DNA damage. makingcosmetics.com
Cellular LevelPrevents degradation of DNA and proteins.Combats reactive carbon species (RCS), supports skin integrity. innospk.com

Advancements in Peptide Delivery Systems and Formulation Strategies for Enhanced Research Efficacy

The effectiveness of peptides like this compound in a research or cosmetic context is highly dependent on their ability to reach their target site within the skin. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of large and hydrophilic molecules like peptides. biorius.com Therefore, advanced delivery systems and formulation strategies are crucial for enhancing their research efficacy.

Several strategies are being explored to improve the dermal delivery of peptides:

Chemical Penetration Enhancers: These compounds transiently alter the permeability of the stratum corneum, allowing for better absorption of the peptide. austinpublishinggroup.com

Chemical Modification of the Peptide: Altering the peptide's structure, for instance through lipidation (attaching a fatty acid chain), can increase its lipophilicity and improve its ability to penetrate the skin barrier. mdpi.comyoutube.com

Encapsulation: Incorporating peptides into delivery vehicles like liposomes, solid lipid nanoparticles, or microemulsions can protect them from degradation and facilitate their transport into the skin. austinpublishinggroup.comyoutube.com Water-in-oil microemulsions, in particular, have shown to be effective in delivering peptides to the dermal layer. austinpublishinggroup.com

Novel Delivery Systems: Innovative approaches such as microneedles are being investigated to bypass the stratum corneum and deliver peptides directly to the deeper layers of the skin. nih.govnih.gov These can be coated with the peptide or designed to dissolve upon insertion. nih.gov

For this compound, which is often supplied dissolved in a carrier like caprylyl glycol and water, the formulation is designed to be added to the water phase of a cosmetic product. makingcosmetics.com The goal of these advanced strategies is to ensure the stability of the peptide within the formulation and improve its bioavailability at the target site, thereby maximizing its protective and reparative effects. cosmeticsdesign-europe.com

Challenges and Opportunities in this compound Research and Development

The research and development of peptides for cosmetic applications, including this compound, face several challenges and opportunities.

Challenges:

Stability and Bioavailability: A primary challenge is the inherent instability of peptides and their poor permeability through the skin barrier. mdpi.comcosmeticsdesign-europe.com Peptides are susceptible to degradation by skin proteases. cosmeticsdesign-europe.com

Cost-Effective Production: The synthesis and purification of peptides can be a costly process, which can be a barrier to their widespread use. mdpi.com

Reproducibility: When peptides are derived from natural sources, ensuring batch-to-batch reproducibility with a specific molecule characterization and purity can be difficult. crodabeauty.com

Regulatory Scrutiny: As "cosmeceuticals" straddle the line between cosmetics and pharmaceuticals, they face increasing regulatory oversight regarding safety and efficacy claims. kritox.comcosmeticsdesign-asia.com

Opportunities:

Technological Advancements: Innovations in peptide synthesis, such as solid-phase and liquid-phase synthesis, are improving efficiency and sustainability. mdpi.comcrodabeauty.com Artificial intelligence and machine learning are also being used to design and optimize peptides with specific functions. manchester.ac.ukin-cosmetics.com

Growing Consumer Demand: There is a rising consumer interest in scientifically-backed cosmetic products with active ingredients like peptides, driving further research and innovation. mdpi.combachem.com

Dual Functionality: Collaborative efforts between the pharmaceutical and cosmetic industries could lead to the development of next-generation peptides with both therapeutic and aesthetic benefits. mdpi.comresearchgate.net

Sustainable Manufacturing: There is a push towards more sustainable manufacturing practices, including reducing the use of harmful solvents and energy consumption in peptide synthesis. crodabeauty.com

Integration with Omics Technologies for Systems Biology Insights into Peptide Action

Omics technologies, which include genomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive, systems-level understanding of how peptides like this compound act on the skin.

Proteomics: This technology can be used to identify the specific proteins that interact with the peptide. For instance, proteomics can reveal how this compound influences the expression of proteins involved in DNA repair, collagen synthesis, and inflammatory responses. This helps to elucidate its precise mechanism of action.

Genomics and Transcriptomics: These approaches can analyze how the peptide affects gene expression in skin cells. This could provide insights into the signaling pathways that are activated or inhibited by this compound, leading to its protective effects. For example, it could modulate genes involved in the skin's antioxidant response.

Metabolomics: By studying the changes in small molecule metabolites in skin cells following treatment with the peptide, researchers can understand its impact on cellular metabolism and energy production, which are crucial for skin health and repair.

The integration of these omics technologies can provide a detailed map of the molecular changes induced by this compound. This systems biology approach moves beyond a single target-single molecule view and allows for a more holistic understanding of the peptide's effects, potentially uncovering new applications and enabling the design of more effective peptide-based skincare. manchester.ac.uk

Ethical Considerations and Regulatory Science in Pre-clinical Peptide Research

The use of peptides in cosmetic products, particularly those with bioactive properties like this compound, raises important ethical and regulatory considerations.

Ethical Considerations:

Informed Consent and Participant Safety: In any human testing, even for cosmetic purposes, the principles of the Declaration of Helsinki must be followed. researchgate.netozderm.com.au This includes ensuring that participants are fully informed about the study and that their safety and well-being are the primary considerations. ozderm.com.aulindushealth.com

Animal Welfare: While the cosmetics industry is moving away from animal testing, any pre-clinical studies involving animals must adhere to strict ethical guidelines to ensure animal welfare. biobostonconsulting.com The focus is on the "3Rs": Replacement, Reduction, and Refinement of animal use.

Scientific Integrity: Maintaining scientific integrity is crucial. This involves robust study design, transparent reporting of results, and objective data analysis to avoid any manipulation and build trust. biobostonconsulting.com

Regulatory Science:

Safety and Risk Assessment: Regulatory bodies require a thorough safety assessment of cosmetic ingredients. toxminds.com For peptides, this includes evaluating their potential for skin sensitization, irritation, and systemic toxicity. biorius.commdpi.com Due to their large size and hydrophilic nature, the dermal absorption of peptides is generally low, which can limit systemic risk. biorius.com

Claim Substantiation: Any claims made about the efficacy of a cosmetic ingredient must be supported by scientific evidence. researchgate.net This is particularly important for bioactive peptides that are claimed to have physiological effects on the skin. kritox.com

Distinction between Cosmetics and Drugs: There is a fine line between a cosmetic and a drug. kritox.com A product's intended use, as determined by its claims, can influence its regulatory classification. Peptides with pronounced physiological activity require careful consideration to ensure they are appropriately regulated. biorius.com

Roadmap for Future Academic and Interdisciplinary Collaboration in Peptide Science

The future of peptide science, including the development of compounds like this compound, will be driven by academic and interdisciplinary collaboration.

A potential roadmap for future collaboration could include:

Bridging Pharmacology and Cosmetics: Increased collaboration between pharmaceutical and cosmetic researchers can accelerate innovation. mdpi.comresearchgate.net Pharmaceutical advancements in drug delivery and target identification can be applied to the development of more effective cosmetic peptides. mdpi.com

Integrating Computational Science and Biology: The use of artificial intelligence, machine learning, and computational modeling in collaboration with biologists can lead to the rapid discovery and optimization of new peptides with desired functions. manchester.ac.ukin-cosmetics.comnist.gov

Materials Science and Formulation Chemistry Partnerships: Collaborations with material scientists and formulation chemists are essential for developing novel delivery systems that can enhance the stability and bioavailability of peptides. youtube.comcrodabeauty.com

Open Innovation Platforms: Establishing platforms for sharing research and data can foster a more collaborative environment. This could involve joint projects between universities, research institutes, and industry partners. nist.gov

Focus on Sustainable Science: Interdisciplinary efforts should also focus on developing more sustainable and environmentally friendly methods for peptide synthesis and manufacturing. crodabeauty.com

By fostering these collaborations, the field of peptide science can continue to evolve, leading to the creation of innovative and effective solutions for skin health and beyond.

Q & A

Q. What is the molecular mechanism by which Diaminopropionoyl Tripeptide-33 protects skin cells from UVA-induced DNA damage?

this compound inhibits reactive carbon species (RCS) formation, which are responsible for protein carbonylation and DNA damage. It enhances DNA repair systems by upregulating repair enzymes and reducing oxidative stress markers in keratinocytes and fibroblasts. Experimental validation involves measuring carbonylation levels via spectrophotometric assays or Western blot and quantifying DNA strand breaks using comet assays .

Q. Which experimental models are most appropriate for studying the photoprotective effects of this compound?

Primary human keratinocytes and fibroblasts are standard in vitro models due to their relevance to UV-induced skin damage. In vivo studies often use hairless mice exposed to controlled UVA/UVB radiation. Key endpoints include histopathological analysis of collagen degradation, elastin preservation, and quantification of thymine dimers via immunohistochemistry .

Q. What biomarkers are critical for evaluating the efficacy of this compound in UV protection studies?

Essential biomarkers include:

  • DNA damage markers : Cyclobutane pyrimidine dimers (CPDs), 8-oxo-dG (oxidative DNA damage).
  • Protein carbonylation : Measured via DNPH (2,4-dinitrophenylhydrazine) assay.
  • Repair enzymes : Upregulation of OGG1 (8-oxoguanine glycosylase) and XPA (xeroderma pigmentosum group A) via qPCR or Western blot .

Q. How do in vitro and in vivo efficacy results for this compound compare?

In vitro studies typically report EC₅₀ values for DNA protection in the nanomolar range (e.g., 10–50 nM in keratinocytes). In vivo models require higher concentrations (0.1–1% topical formulations) due to stratum corneum barrier limitations. Discrepancies arise from differences in bioavailability and UV dosage standardization .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy of this compound across studies?

Variability may stem from differences in:

  • UV spectrum : UVA (320–400 nm) vs. UVB (290–320 nm) ratios.
  • Cell type : Keratinocytes (direct UV absorption) vs. fibroblasts (indirect oxidative stress). Methodological solutions include standardizing UV irradiance (e.g., 10 J/cm² UVA) and using dual-cell co-culture systems to mimic skin layers .

Q. What experimental designs are optimal for assessing the peptide’s synergistic effects with other antioxidants (e.g., vitamin C, carnosine)?

Use factorial design experiments to test combinations at varying ratios. For example:

  • Treatment groups : this compound (10 nM), vitamin C (50 µM), and their combination.
  • Outcome measures : Synergy scores calculated via Chou-Talalay method, focusing on ROS reduction and DNA repair kinetics .

Q. How does the peptide’s stability in formulation impact experimental reproducibility?

The peptide degrades at temperatures >4°C and in neutral pH conditions. Researchers should:

  • Use HPLC or LC-MS to verify purity (>95%) before experiments.
  • Store stock solutions at -20°C in lyophilized form and avoid freeze-thaw cycles.
  • Include stability controls in long-term studies (e.g., 24-month storage tests) .

Q. What molecular dynamics (MD) approaches can elucidate the peptide’s interaction with DNA repair machinery?

MD simulations of the peptide (sequence: Dap-Ala-Pro-His) binding to DNA repair enzymes (e.g., XPA) can identify critical residues for interaction. Use tools like GROMACS or AMBER, with force fields parameterized for peptide-DNA complexes. Validate predictions via mutagenesis studies (e.g., alanine scanning) .

Methodological Notes

  • Controlled UV Exposure : Calibrate UV lamps with a spectroradiometer to ensure consistent wavelength output.
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .
  • Statistical Power : Use ≥6 replicates per group to detect ≥30% effect size with α=0.05 and β=0.2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.